Tipranavir

HIV salvage therapy protease inhibitor resistance virologic response rate

Tipranavir’s non-peptidic scaffold delivers unmatched potency against multi-protease-inhibitor-resistant HIV-1 (Ki=8 pM), including HIV-2 (Ki=0.45 nM). It is the benchmark salvage PI validated in RESIST-1/-2 trials, with a distinct 21-mutation resistance profile that avoids cross-resistance with darunavir/lopinavir. Unlike other PIs, tipranavir induces CYP3A4—ideal for DDI and PK/PD studies. Available in high-purity R&D grades with flexible packaging. Confirm stock and request bulk pricing today.

Molecular Formula C31H33F3N2O5S
Molecular Weight 602.7 g/mol
CAS No. 174484-41-4
Cat. No. B1684565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTipranavir
CAS174484-41-4
SynonymsPNU-140690;  PNU 140690;  PNU140690;  Tipranavir;  brand name: Aptivus.
Molecular FormulaC31H33F3N2O5S
Molecular Weight602.7 g/mol
Structural Identifiers
SMILESCCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O)CCC4=CC=CC=C4
InChIInChI=1S/C31H33F3N2O5S/c1-3-16-30(17-15-21-9-6-5-7-10-21)19-26(37)28(29(38)41-30)25(4-2)22-11-8-12-24(18-22)36-42(39,40)27-14-13-23(20-35-27)31(32,33)34/h5-14,18,20,25,36-37H,3-4,15-17,19H2,1-2H3/t25-,30-/m1/s1
InChIKeySUJUHGSWHZTSEU-FYBSXPHGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble
Freely soluble in dehydrated alcohol, propylene glycol. Insoluble in aqueous buffer, pH 7.5
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Tipranavir (CAS 174484-41-4) for HIV Protease Inhibitor Research: Non-Peptidic Structure and Salvage Therapy Procurement Guide


Tipranavir (TPV, trade name Aptivus) is a non-peptidic HIV-1 protease inhibitor (NPPI) of the 5,6-dihydro-4-hydroxy-2-pyrone sulfonamide class, structurally distinct from first-generation peptidomimetic protease inhibitors [1]. It is approved for combination antiretroviral therapy in treatment-experienced adults with HIV-1 strains resistant to multiple protease inhibitors, and is administered as a ritonavir-boosted regimen (TPV/r 500/200 mg twice daily) [2]. Tipranavir binds to the HIV-1 protease active site with a Ki value of 8 pM (0.008 nM) and demonstrates activity against multi-protease inhibitor-resistant clinical isolates [3].

Tipranavir (CAS 174484-41-4): Why Protease Inhibitor Substitution Is Not Permissible in Multi-Drug Resistant HIV Research


Generic substitution among HIV protease inhibitors is contraindicated due to distinct resistance mutation profiles and cross-resistance patterns. Tipranavir's non-peptidic scaffold confers a unique binding mode that enables activity against viral isolates resistant to peptidomimetic protease inhibitors such as lopinavir, saquinavir, and atazanavir [1]. Critically, tipranavir and darunavir—both considered second-generation or salvage PIs—exhibit discordant susceptibility phenotypes in PI-resistant clinical isolates, with distinct mutational pathways conferring resistance to each agent [2]. Substituting tipranavir with another protease inhibitor without genotypic resistance testing risks virologic failure in treatment-experienced populations.

Tipranavir (CAS 174484-41-4) Comparative Evidence: Quantitative Differentiation for Procurement Decisions


Tipranavir vs. Investigator-Selected Comparator Protease Inhibitors in Multi-Drug Resistant HIV: RESIST-1 Pivotal Trial Efficacy Outcomes

In the RESIST-1 phase III trial (N=620 treatment-experienced patients with documented PI resistance), tipranavir/ritonavir (TPV/r 500/200 mg bid) demonstrated superior virologic and immunologic outcomes compared with an investigator-selected, ritonavir-boosted comparator protease inhibitor (CPI/r) [1]. The comparator arm consisted of genotypically optimized ritonavir-boosted PIs including lopinavir, saquinavir, amprenavir, indinavir, or nelfinavir [1].

HIV salvage therapy protease inhibitor resistance virologic response rate CD4+ cell recovery

Tipranavir vs. Investigator-Selected Comparator PIs in RESIST-2: CD4+ Cell Count Recovery in Treatment-Experienced HIV Patients

The RESIST-2 phase III trial (N=863 patients in Europe and Latin America) confirmed tipranavir's immunologic advantage over comparator protease inhibitors in a multi-drug resistant HIV-1 population. Patients randomized to TPV/r 500/200 mg bid achieved greater CD4+ cell count recovery compared with those receiving CPI/r [1].

immunologic response salvage therapy CD4+ count increase HIV clinical trial

Tipranavir Compared to Other HIV Protease Inhibitors: HIV-2 Protease Inhibitory Potency (Ki Values)

Tipranavir demonstrates potent inhibition of HIV-2 protease, a target sharing only 50% sequence identity with HIV-1 protease, with activity comparable to other potent PIs but with a smaller relative potency drop than lopinavir [1]. This is relevant for research involving HIV-2 or dual-tropic HIV-1/HIV-2 models.

HIV-2 protease inhibition cross-species antiviral activity protease inhibitor binding affinity

Tipranavir Distinct Resistance Mutation Profile: Mutations Required for Clinically Significant Resistance

Tipranavir requires accumulation of multiple specific mutations for high-level resistance, a profile distinct from other protease inhibitors [1]. The International AIDS Society (IAS) tipranavir mutation score includes 21 mutations at 16 protease codons [2]. Viruses containing eight or more of these mutations are generally considered resistant to tipranavir [2].

HIV genotypic resistance PI resistance mutations salvage therapy resistance scoring

Tipranavir as a CYP3A4 Inducer: Pharmacokinetic Interaction Profile Differentiating It from Most Protease Inhibitors

Tipranavir exhibits CYP3A4 induction in vivo, a property that distinguishes it from most other protease inhibitors, which are typically CYP3A4 inhibitors or substrates [1]. This induction reduces plasma concentrations of co-administered protease inhibitors when tipranavir is added to a regimen without adequate ritonavir boosting [2]. Tipranavir also induces glucuronosyl transferase and is a moderate inducer of CYP1A2 and a slight inducer of CYP2C9 [3].

drug-drug interaction CYP3A4 induction pharmacokinetics ritonavir boosting

Tipranavir Wild-Type HIV-1 Protease Binding Affinity (Ki) Comparison with Other PIs

Tipranavir exhibits exceptionally high binding affinity for wild-type HIV-1 protease, with a Ki value of 8 pM (0.008 nM) [1]. This represents one of the most potent in vitro binding affinities among clinically approved HIV protease inhibitors. The non-peptidic scaffold of tipranavir enables this high-affinity binding through a distinct interaction pattern with the protease active site, including hydrogen bonding with the Asp30 backbone [2].

protease inhibition enzymatic binding affinity Ki comparison HIV-1 wild-type

Tipranavir (CAS 174484-41-4): Optimal Research and Procurement Application Scenarios


Salvage Therapy Research in Multi-Drug Resistant HIV-1 Models

Tipranavir/ritonavir is the definitive reference compound for studies evaluating therapeutic strategies in PI-resistant HIV-1 infection. The RESIST-1 and RESIST-2 phase III trials demonstrated that TPV/r achieved a ≥1 log10 viral load reduction in 41-41.5% of treatment-experienced patients with documented PI resistance, compared with 14.9-22.3% for investigator-selected comparator PI/r regimens [1][2]. Researchers studying salvage therapy protocols, resistance mutation accumulation, or virologic response in heavily treatment-experienced populations should prioritize tipranavir as the benchmark salvage protease inhibitor. Laboratories conducting in vitro resistance selection or phenotypic susceptibility testing will find tipranavir essential for characterizing cross-resistance patterns and validating genotypic resistance algorithms [3].

HIV-2 Protease Inhibition and Cross-Species Antiviral Studies

Tipranavir demonstrates potent inhibition of HIV-2 protease with a Ki of 0.45 nM, ranking among the most active HIV-1 protease inhibitors against this divergent viral target [4]. For investigators studying HIV-2 antiviral efficacy, dual-tropic HIV-1/HIV-2 infection models, or comparative protease inhibitor profiling across lentiviral species, tipranavir provides a critical reference point. Its Ki against HIV-2 protease is only 24-fold weaker than its HIV-1 Ki, compared with an 84-fold drop for lopinavir, indicating superior cross-species potency retention. This property makes tipranavir particularly valuable for research programs addressing HIV-2 endemic regions or exploring broad-spectrum protease inhibitor design [4].

CYP3A4 Induction Pharmacology and Drug-Drug Interaction Research

Tipranavir serves as a unique tool compound for CYP3A4 induction studies within the protease inhibitor class. Unlike most PIs, which are CYP3A4 inhibitors, tipranavir induces CYP3A4 and glucuronosyl transferase in vivo, resulting in clinically significant reductions in plasma concentrations of co-administered drugs [5][6]. Researchers investigating drug-drug interaction mechanisms, pharmacokinetic boosting strategies, or hepatocyte CYP450 induction assays should select tipranavir when a PI-class CYP3A4 inducer is required. The compound's auto-induction property—where steady-state plasma concentrations are lower than predicted from single-dose studies—provides an additional dimension for advanced PK/PD modeling and in vitro-in vivo extrapolation research [5].

Genotypic Resistance Algorithm Development and Validation

Tipranavir's distinct resistance mutation profile—21 mutations at 16 protease codons requiring accumulation of ≥8 mutations for high-level resistance [7]—makes it an essential reference for genotypic resistance testing research. Laboratories developing or validating HIV drug resistance algorithms, conducting virtual phenotype correlation studies, or investigating the evolution of PI resistance under selective pressure should include tipranavir in their panel. The discordant susceptibility patterns between tipranavir and darunavir observed in clinical isolates (with specific mutations such as V82L/T and N83D associating with TPV resistance while I50V and I54L associate with DRV resistance) provide a robust framework for studying non-overlapping resistance pathways and optimizing salvage therapy selection [3][7].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tipranavir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.